molecular formula C17H10F7N3O2 B2390529 (2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide CAS No. 866131-00-2

(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide

Cat. No.: B2390529
CAS No.: 866131-00-2
M. Wt: 421.275
InChI Key: APFSBSFSPXELFN-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a fluorinated hydrazone derivative characterized by a β-ketoamide backbone substituted with trifluoromethyl (CF₃) and fluorophenyl groups. Its structure features a conjugated enone system (3-oxo-2-hydrazin-1-ylidene) stabilized by electron-withdrawing CF₃ groups, which enhance electrophilicity and metabolic stability. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazole-thiones, fluorinated chromenones) suggest relevance in medicinal chemistry for targeting enzymes or receptors sensitive to fluorine substitution .

Properties

IUPAC Name

(Z)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F7N3O2/c18-10-4-6-11(7-5-10)25-15(29)13(14(28)17(22,23)24)27-26-12-3-1-2-9(8-12)16(19,20)21/h1-8,28H,(H,25,29)/b14-13-,27-26?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPTVEHEWDPWKP-YPBBWVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=CC=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=CC=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide (CAS Number: 866131-00-2), characterized by its complex structure and significant fluorine content, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H10F7N3O2C_{17}H_{10}F_7N_3O_2, with a molecular weight of 421.27 g/mol. The presence of multiple fluorine atoms suggests enhanced lipophilicity and potential interactions with biological macromolecules.

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds containing hydrazone functionalities have shown potential as inhibitors of several enzymes, including cholinesterases and cyclooxygenases. The trifluoromethyl group enhances binding affinity through electron-withdrawing effects, increasing inhibitory potency against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in related compounds, suggesting that this compound may also exhibit antioxidant properties, contributing to its therapeutic potential .
  • Cytotoxic Effects : Preliminary studies have indicated cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HEK293-T (human embryonic kidney cells). This suggests a potential role in cancer therapeutics .

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound against various targets:

Target EnzymeIC50 Value (μM)Reference
Acetylcholinesterase (AChE)10.4 - 18.1
Butyrylcholinesterase (BChE)5.4 - 30.1
Cyclooxygenase-2 (COX-2)Moderate Inhibition
Lipoxygenase-5 (LOX-5)Moderate Inhibition

These results indicate that the compound possesses moderate inhibitory activity against cholinesterases and COX enzymes, which are critical targets in neurodegenerative diseases and inflammation.

Case Studies

  • Hydrazone Derivatives : A study involving hydrazone derivatives similar to the compound demonstrated significant inhibition of AChE and BChE, with IC50 values ranging from 5.4 to 30.1 μM across different derivatives. The presence of halogen substituents was found to enhance activity .
  • Cytotoxicity Assessment : In a cytotoxicity study involving MCF-7 and HEK293-T cells, derivatives exhibited varying degrees of cytotoxic effects, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

(a) Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate (CAS 866130-98-5)

  • Molecular Formula : C₁₃H₁₀F₆N₂O₃
  • Key Differences : Replaces the N-(4-fluorophenyl)amide group with an ethyl ester.
  • This substitution is critical in prodrug design, where ester hydrolysis can activate the compound .

(b) (2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide

  • Key Differences : Substitutes 4-fluorophenyl with 4-methoxyphenyl.
  • Impact : The methoxy group (-OCH₃) is electron-donating, reducing the electrophilicity of the amide carbonyl compared to the electron-withdrawing -F substituent. This alters reactivity in nucleophilic acyl substitution reactions and may affect binding affinity in biological targets .

(c) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Molecular Features : Triazole-thiones with sulfonyl and difluorophenyl groups.
  • Comparison : Unlike the β-ketoamide core of the target compound, these triazoles exhibit tautomerism (thione-thiol equilibrium). IR spectra confirm the thione form (C=S stretch at 1247–1255 cm⁻¹, absence of S-H bands) . The trifluoromethyl group in the target compound may confer greater thermal stability than sulfonyl groups in triazoles.

Infrared Spectroscopy

  • Target Compound : Expected C=O (amide) stretch ~1680–1700 cm⁻¹, N-H stretch ~3200–3300 cm⁻¹, and C-F stretches ~1100–1250 cm⁻¹.
  • Hydrazinecarbothioamides [4–6] : Exhibit C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, with N-H at 3150–3319 cm⁻¹ . The absence of C=O in triazoles [7–9] highlights the importance of functional group analysis in distinguishing derivatives.

Physicochemical and Pharmacological Implications

Compound Molecular Formula Key Functional Groups Notable Spectral Data (IR) Synthetic Route
Target Compound C₁₇H₁₁F₇N₃O₂ β-ketoamide, CF₃, 4-fluorophenyl C=O (~1680 cm⁻¹), C-F (~1200 cm⁻¹) Condensation/cyclization
Ethyl Ester Analog [CAS 866130-98-5] C₁₃H₁₀F₆N₂O₃ Ester, CF₃ C=O (ester, ~1740 cm⁻¹) Esterification of β-ketoacid
4-Methoxyphenyl Analog C₁₈H₁₄F₆N₃O₃ Methoxyphenyl, CF₃ C-O-C (1250 cm⁻¹), C=O (~1670 cm⁻¹) Substitution of aryl halide
Triazole-thiones [7–9] C₂₀H₁₃F₂N₃O₂S Triazole, sulfonyl, thione C=S (1247–1255 cm⁻¹), no S-H Base-mediated cyclization

Preparation Methods

Route 1: Diethyl Malonate Alkylation and Decarboxylation

The synthesis begins with diethyl malonate, which undergoes alkylation with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis (e.g., sodium ethoxide) to yield 2-(2,2,2-trifluoroethyl)diethyl malonate. Subsequent decarboxylation in aqueous sodium chloride at 120–130°C produces ethyl 4,4,4-trifluorobut-2-enoate. Hydrolysis of the ester to the carboxylic acid, followed by conversion to the acid chloride and amidation with 4-fluoroaniline, affords the β-ketoamide.

Critical Parameters :

  • Alkylation : Molar ratio of diethyl malonate to trifluoroethyl sulfonate = 1.0–1.2:1.
  • Decarboxylation : Requires rigorous temperature control (120–130°C) to minimize side reactions.

Route 2: Direct Oxidation of 4,4,4-Trifluorobutanol

4,4,4-Trifluorobutanol, synthesized via sodium borohydride reduction of ethyl 4,4,4-trifluorobutyrate, is oxidized to 4,4,4-trifluoro-3-oxobutyric acid using Jones reagent. Amidation with 4-fluoroaniline via mixed anhydride or coupling reagents (e.g., HATU) yields the β-ketoamide.

Synthesis of 3-(Trifluoromethyl)phenylhydrazine

Diazotization and Reduction

3-(Trifluoromethyl)aniline is diazotized with sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to yield the hydrazine. Purification via recrystallization from ethanol/water ensures minimal residual salts.

Yield Optimization :

  • Excess SnCl₂ (1.5 equiv) and pH control (pH 4–5) during reduction enhance yield.

Hydrazone Formation and Geometrical Control

Condensation of the β-ketoamide with 3-(trifluoromethyl)phenylhydrazine in ethanol under acidic catalysis (e.g., acetic acid) forms the hydrazone. The (2E)-configuration is favored by:

  • Solvent Polarity : Ethanol or THF promotes thermodynamic control.
  • Temperature : Reflux conditions (78°C for ethanol) accelerate equilibration toward the E-isomer.

Purification :

  • Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) isolates the E-isomer with >95% purity.

Integrated One-Pot Synthesis

A convergent approach combines in situ generation of the β-ketoamide and hydrazone coupling. Ethyl 4,4,4-trifluorobutyrate is simultaneously hydrolyzed to the acid and amidated with 4-fluoroaniline, followed by direct addition of 3-(trifluoromethyl)phenylhydrazine. This method reduces isolation steps but requires precise stoichiometric control to avoid over- or under-reaction.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Stepwise) Route 2 (Oxidative) One-Pot Synthesis
Overall Yield (%) 45–50 38–42 35–40
Purity (%) >98 95–97 90–93
Steps 5 4 3
Critical Challenges Decarboxylation efficiency Oxidation selectivity Stoichiometry control

Industrial Scalability and Environmental Considerations

  • Solvent Recycling : Ethyl acetate and dichloromethane are recovered via distillation in Route 1, aligning with green chemistry principles.
  • Catalyst Reuse : Calcium chloride in reductions (Route 1) is non-toxic and recyclable.
  • Waste Streams : Aqueous phases from extractions are treated via neutralization before disposal.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
  • Adjust stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl precursor) to minimize unreacted starting material .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and isomerism?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify aromatic protons (δ 7.1–8.3 ppm), hydrazone NH (δ 10.2–11.5 ppm), and trifluoromethyl groups (δ 120–125 ppm for 19F NMR) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and hydrazone regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 484.1 (calculated) .
  • X-ray Crystallography : Resolve E/Z isomerism of the hydrazone group (e.g., dihedral angles >150° for E-configuration) .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

Answer:
Discrepancies may arise from:

  • Isomer Purity : E/Z isomer ratios impact activity. Isolate isomers via preparative HPLC (C18 column, acetonitrile/water gradient) and test separately .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–48 hr) to reduce variability .
  • Compound Stability : Conduct stability studies (pH 7.4 buffer, 37°C) to rule out hydrolysis of the hydrazone group during assays .

Advanced: What strategies are used to study structure-activity relationships (SAR) of fluorinated substituents?

Answer:

  • Analog Synthesis : Replace 3-(trifluoromethyl)phenyl with 4-fluorophenyl or chloro derivatives to assess fluorine’s role in membrane permeability .
  • Computational Modeling :
    • Docking Studies : Evaluate interactions with target proteins (e.g., kinases) using AutoDock Vina .
    • QSAR Models : Correlate logP values (e.g., 3.8 for the parent compound) with cytotoxicity .

Advanced: How does solvent polarity influence the E/Z isomer ratio of the hydrazone group?

Answer:

  • Polar Solvents (DMF, DMSO) : Stabilize the E-isomer via dipole interactions, favoring >90% E-configuration .
  • Nonpolar Solvents (Toluene) : Increase Z-isomer formation due to reduced steric hindrance .
    Validation : Quantify isomers via 19F NMR (distinct CF3 shifts for E/Z) or HPLC retention times .

Advanced: What methods mitigate solubility limitations in aqueous biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the amide group to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

Advanced: How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?

Answer:

  • Heteronuclear Correlation (HMBC) : Assign quaternary carbons adjacent to fluorine atoms .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in hydrazone groups) by acquiring spectra at 25°C and 50°C .
  • Cross-Validation : Compare experimental IR stretches (e.g., C=O at 1680 cm⁻¹) with DFT-calculated spectra .

Advanced: What are the degradation pathways of this compound under physiological conditions?

Answer:

  • Hydrolysis : The hydrazone bond cleaves in acidic media (pH <5), forming 4,4,4-trifluoro-3-oxobutanoic acid and arylhydrazine byproducts .
  • Oxidation : Trifluoromethyl groups are stable, but the fluorophenyl ring may undergo hydroxylation in the presence of CYP450 enzymes .
    Mitigation : Store compounds at −20°C under nitrogen to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.